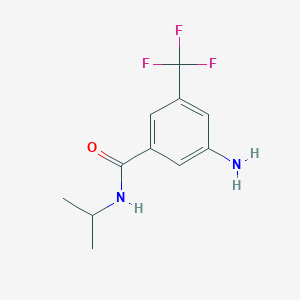
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid
概要
説明
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is an organic compound that features a benzoic acid core substituted with a chlorinated and trifluoromethylated phenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid typically involves the etherification of 4-chloro-3-(trifluoromethyl)phenol with a suitable benzoic acid derivative. One common method includes the use of a crown-ether catalyst and a dimethylsulfoxide/toluene mixed solvent. The reaction is carried out at elevated temperatures, typically between 130-175°C, followed by acidification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
化学反応の分析
Types of Reactions
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The benzoic acid moiety can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be involved in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
科学的研究の応用
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid has several scientific research applications:
作用機序
The mechanism of action of 4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. For instance, its analgesic properties are believed to be mediated through opioid-independent pathways, affecting peripheral and central pain mechanisms . The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, contributing to its biological effects .
類似化合物との比較
Similar Compounds
4-(Trifluoromethyl)benzoic acid: Similar structure but lacks the chlorinated phenoxy group.
4-(Trifluoromethyl)phenylboronic acid: Used in similar coupling reactions but has different reactivity due to the boronic acid group.
Uniqueness
4-((4-Chloro-3-(trifluoromethyl)phenoxy)methyl)benzoic acid is unique due to the combination of its chlorinated and trifluoromethylated phenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
特性
IUPAC Name |
4-[[4-chloro-3-(trifluoromethyl)phenoxy]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3O3/c16-13-6-5-11(7-12(13)15(17,18)19)22-8-9-1-3-10(4-2-9)14(20)21/h1-7H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFBOPTNTHMRSGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC(=C(C=C2)Cl)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Pyrrolidin-1-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-phenyl]-methanone](/img/structure/B8124894.png)





![Trans-Tert-Butyl 4-Benzylhexahydro-2H-Pyrido[4,3-B][1,4]Oxazine-6(7H)-Carboxylate](/img/structure/B8124950.png)
![tert-Butyl-[2-(4-ethynyl-phenoxy)-ethoxy]-dimethyl-silane](/img/structure/B8124951.png)
![N-Methyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethyl-benzamide](/img/structure/B8124953.png)

![[(2R,4S)-3,4,5-tribenzoyloxy-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B8124963.png)
![tert-butyl 3,3-difluoro-octahydro-1H-pyrrolo[2,3-c]pyridine-6-carboxylate](/img/structure/B8124965.png)


